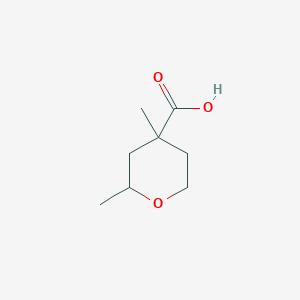

2,4-Dimethyloxane-4-carboxylic acid

Description

Contextual Significance of Substituted Oxane Scaffolds in Chemical Research

Substituted oxane scaffolds, the core structure of 2,4-Dimethyloxane-4-carboxylic acid, are of considerable interest in chemical research, particularly in the realm of medicinal chemistry. The tetrahydropyran (B127337) (oxane) ring is a prevalent motif in numerous natural products and FDA-approved drugs, valued for its favorable physicochemical properties. nih.gov The inclusion of an oxane ring can enhance aqueous solubility, improve metabolic stability, and influence the lipophilicity of a molecule, all critical parameters in drug design. nih.gov

The three-dimensional nature of the oxane ring provides access to a greater region of chemical space compared to flat aromatic rings, which can lead to improved target selectivity and reduced off-target effects. nih.gov Furthermore, the substitution pattern on the oxane ring can be strategically modified to fine-tune these properties and to orient functional groups in specific spatial arrangements for optimal interaction with biological targets. The presence of methyl groups, as in this compound, can introduce steric bulk and influence the conformational preferences of the ring, further modulating its biological activity.

Historical Perspective on the Development of Cyclic Carboxylic Acid Synthesis

The synthesis of cyclic carboxylic acids has a rich history, evolving from classical methods to modern, highly selective catalytic transformations. Early methods often relied on the hydrolysis of cyanides (nitriles) or the carboxylation of organometallic reagents like Grignard reagents. The latter, discovered in the early 20th century, provided a robust method for forming carbon-carbon bonds and introducing a carboxylic acid group. wisc.edu

A significant advancement in the synthesis of cyclic carboxylic acids, particularly those embedded in a ring system like tetrahydropyran, came with the development of methods for the synthesis of the ring itself, followed by functional group manipulation. For instance, the reaction of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation, has been a known route to tetrahydropyran-4-carboxylic acid. google.com

Over the decades, the focus has shifted towards more efficient and stereoselective methods. The Prins cyclization, an acid-catalyzed reaction between an alkene and a carbonyl compound, has emerged as a powerful tool for the construction of tetrahydropyran rings with various substituents. ias.ac.innih.govbeilstein-journals.org Modern advancements in catalysis have further refined these methods, allowing for greater control over the stereochemistry of the resulting cyclic carboxylic acids.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research in the field of substituted oxanes is largely driven by their potential applications in drug discovery. A significant focus is on the development of novel and efficient synthetic methodologies to access a wide diversity of substitution patterns on the oxane ring. This includes the diastereoselective and enantioselective synthesis of polysubstituted tetrahydropyrans. nih.govthieme-connect.com

A notable knowledge gap exists concerning the specific compound this compound. There is a lack of published research detailing its synthesis, properties, or potential applications. This gap highlights a broader opportunity in the field: the exploration of less-common substitution patterns on the oxane scaffold. While certain substitution patterns are well-explored, the synthesis and characterization of novel isomers like this compound could lead to the discovery of new chemical properties and biological activities. The development of a robust synthetic route to this compound would be the first crucial step in closing this knowledge gap and enabling its further investigation.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6-5-8(2,7(9)10)3-4-11-6/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTWVDRYEJZPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dimethyloxane 4 Carboxylic Acid and Its Analogues

Retrosynthetic Approaches to the 2,4-Dimethyloxane-4-carboxylic Acid Skeleton

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. fiveable.meyoutube.comslideshare.net For this compound, two primary disconnection strategies are considered, focusing on the formation of the tetrahydropyran (B127337) ring and the introduction of the C4-substituents.

A primary disconnection involves the C4-carboxylic acid group. This C-C bond can be disconnected to reveal a 2,4-dimethyloxane precursor with a suitable functional group at C4, such as a nitrile or a tertiary alcohol. The carboxylic acid can be formed in the forward sense via hydrolysis of a nitrile intermediate or through oxidation, although the latter is challenging for a quaternary center. libretexts.orgyoutube.com The nitrile itself can be installed via a cyanohydrin derived from a ketone precursor, tetrahydropyran-4-one.

A second, more fundamental disconnection breaks the tetrahydropyran ring itself. Key bond formations for constructing the oxane skeleton include C-O-C ether linkages and C-C bonds.

Intramolecular Williamson Ether Synthesis: This approach disconnects one of the C-O bonds, leading to an acyclic 1,5-diol precursor with appropriate stereocenters.

Prins-type Cyclization: This powerful strategy disconnects two C-C bonds and one C-O bond, tracing back to a homoallylic alcohol and an aldehyde. nih.govbeilstein-journals.org For the target molecule, this could involve the reaction of a substituted homoallylic alcohol (providing the C2-methyl group) with an α-substituted aldehyde or ketone equivalent (providing the C4-methyl and carboxyl functionalities).

Intramolecular oxa-Michael Addition: This approach disconnects a C-C and a C-O bond, starting from an acyclic hydroxy-enone or a related Michael acceptor. whiterose.ac.uknih.gov

These disconnections suggest that a tetrahydropyran-4-one derivative is a key intermediate, allowing for the subsequent installation of the C4-methyl and C4-carboxylic acid groups.

Stereoselective Construction of the Tetrahydropyran Ring System

Control of relative and absolute stereochemistry during the formation of the tetrahydropyran ring is critical. The target molecule possesses stereocenters at C2 and C4, necessitating highly stereoselective cyclization methods.

Diastereoselective Cyclization Reactions

Diastereoselective control allows for the precise arrangement of substituents on the newly formed ring. The Prins cyclization and intramolecular Michael additions are prominent strategies for achieving high diastereoselectivity.

The Prins cyclization , the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol, is a cornerstone for tetrahydropyran synthesis. beilstein-journals.orgresearchgate.net The reaction proceeds through an oxocarbenium ion intermediate, which adopts a chair-like transition state to minimize steric interactions. This conformation directs the incoming nucleophile, leading to highly predictable diastereoselectivity. researchgate.netorganic-chemistry.org For instance, the reaction of homoallylic alcohols with aldehydes using catalysts like phosphomolybdic acid or TMSOTf can yield 2,4,6-trisubstituted tetrahydropyrans with a strong preference for the all-cis isomer. organic-chemistry.orgthieme-connect.com The synthesis of tetrahydropyran-4-ones, key precursors to the target molecule, can also be achieved with excellent diastereoselectivity via Prins-type reactions. nih.govnih.gov

Intramolecular oxa-Michael additions represent another robust method. In this reaction, a tethered hydroxyl group adds to an α,β-unsaturated ketone, ester, or thioester. whiterose.ac.uknih.gov The stereochemical outcome is often governed by the geometry of the enone and the steric environment of the transition state. The use of a gem-disubstituent effect can promote the desired cyclization and enhance diastereoselectivity in the formation of 2,6-cis-tetrahydropyrans. capes.gov.br

Enantioselective Catalytic Synthesis of Oxane-4-carboxylic Acid Frameworks

To produce a single enantiomer of the target compound, chiral catalysts are employed to influence the stereochemical course of the ring-forming reaction. Organocatalysis and transition-metal catalysis have emerged as powerful tools for the asymmetric synthesis of tetrahydropyrans.

One successful strategy involves the enantioselective intramolecular oxa-Michael reaction . Chiral catalysts, such as copper(II) complexes with chiral ligands or chiral phosphoric acids, can create a chiral environment around the substrate. whiterose.ac.ukacs.org This forces the cyclization to proceed through a lower-energy transition state for one enantiomer over the other, resulting in high enantiomeric excess (ee). For example, a one-pot sequence involving a highly enantioselective copper(II)-catalyzed Henry reaction followed by an acid-catalyzed diastereoselective intramolecular oxa-Michael reaction can produce 2,6-cis-substituted tetrahydropyrans with excellent yields and enantioselectivities (up to 99% ee). acs.orgacs.org

Organocatalytic cascade reactions offer another sophisticated approach. A single small-molecule chiral catalyst, such as a quinine-based squaramide, can orchestrate a sequence of reactions (e.g., Michael/Henry/ketalization) to rapidly build complex, highly functionalized tetrahydropyrans from simple starting materials. nih.gov These methods can generate multiple stereocenters in a single operation with high diastereo- and enantiocontrol. nih.gov

Functionalization Strategies for the Dimethyl Substituents

The introduction of the two methyl groups at the C2 and C4 positions requires regioselective and stereoselective methods. Rather than direct C-H alkylation on a pre-formed ring, these substituents are typically incorporated by using appropriately substituted starting materials in the key ring-forming step.

Regioselective and Stereoselective Methylation at C2 and C4

The C2-methyl group can be installed by selecting a homoallylic alcohol that already contains a methyl group at the desired position for a Prins cyclization. Alternatively, in an oxa-Michael approach, the methyl group can be part of the α,β-unsaturated system.

Installing the C4-methyl group along with the C4-carboxylic acid precursor at a quaternary center is more complex. A common strategy involves the use of a tetrahydropyran-4-one intermediate. nih.govresearchgate.net This ketone can be subjected to a variety of transformations. For example, alkylation of the enolate of a tetrahydropyran-4-one derivative can install one substituent, followed by further manipulation. Tandem reaction sequences, such as an aldol (B89426) reaction followed by a Knoevenagel condensation and intramolecular Michael addition, can produce highly substituted tetrahydropyran-4-ones where the C4 substituents are introduced via the starting materials. nih.govacs.org

Contemporary Methods for Carboxylic Acid Formation on Oxane Structures

The final step in many synthetic routes to the target molecule is the formation of the carboxylic acid group. The most common and reliable methods involve the hydrolysis of a stable precursor, such as a nitrile or an ester, which avoids direct oxidation at a sterically hindered quaternary carbon. libretexts.org

Hydrolysis of a nitrile is a particularly effective method. chemguide.co.uklibretexts.org A tetrahydropyran-4-one intermediate can be converted to a cyanohydrin, which protects the ketone and introduces the carbon atom of the future carboxyl group. The nitrile group (-CN) can then be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. libretexts.orgsavemyexams.com While this reaction is robust, hydrolysis of sterically hindered nitriles, such as one at a quaternary center, may require forcing conditions (e.g., prolonged heating). acs.org

Alternatively, the carboxyl functionality can be carried through the synthesis in the form of an ester. The ester can then be hydrolyzed in the final step to yield the target carboxylic acid. This is typically achieved by heating with aqueous acid or base.

Carbonylation and Oxidation Techniques

The introduction of a carboxylic acid moiety onto the oxane framework can be achieved through various synthetic strategies. Among the most powerful are carbonylation and oxidation reactions. These methods offer pathways to transform simpler precursors into the desired acid.

Carbonylation Reactions

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) using carbon monoxide or a surrogate, represent a direct route to carboxylic acids and their derivatives. rsc.org For a substrate like a substituted oxane, a plausible carbonylation approach would involve the carbonylation of a suitable precursor, such as an alcohol or halide.

A potential, though challenging, pathway to this compound could involve the carbonylation of a tertiary alcohol precursor, 2,4-dimethyl-4-(hydroxymethyl)oxane. However, the carbonylation of tertiary alcohols can be complicated by side reactions such as elimination. More commonly, carbonylation is performed on alkyl halides. The synthesis could, therefore, be envisioned from a halogenated derivative of 2,4-dimethyloxane.

Transition-metal catalysis, particularly with palladium or rhodium complexes, is central to modern carbonylation chemistry. rsc.org The general scheme for a palladium-catalyzed carbonylation of an organohalide involves oxidative addition of the halide to a low-valent palladium species, followed by CO insertion and subsequent nucleophilic attack by water to yield the carboxylic acid.

| Catalyst System | Substrate Type | Conditions | Yield (%) | Reference |

| Pd(OAc)₂/dppf | Aryl/Alkenyl Halides | CO (1 atm), Base, Solvent | High | rsc.org |

| [Rh(CO)₂I₂]⁻ | Alcohols | CO, Promoter (e.g., HI) | Variable | General Knowledge |

| Co₂(CO)₈ | Alkyl Halides | CO, Phase-transfer catalyst | Moderate | General Knowledge |

Table 1: Representative Catalyst Systems for Carbonylation Reactions. This table presents examples of catalyst systems and general conditions for the carbonylation of various organic substrates to carboxylic acids or their derivatives. The yields are typically high but vary depending on the specific substrate and reaction conditions.

Oxidation Techniques

A more direct and often more feasible route to this compound involves the oxidation of a primary alcohol precursor, namely 2,4-dimethyl-4-(hydroxymethyl)oxane. The synthesis of this precursor alcohol would be a critical first step, potentially achievable through multi-step sequences starting from commercially available materials.

Once the primary alcohol is obtained, a variety of oxidation methods can be employed to convert it to the corresponding carboxylic acid. Classical methods often utilize strong, chromium-based oxidants like Jones reagent (CrO₃ in aqueous sulfuric acid). However, these reagents are toxic and produce significant heavy-metal waste.

More modern and milder oxidation methods are generally preferred. One such method is the two-step Swern or Dess-Martin periodinane oxidation to the aldehyde, followed by a subsequent oxidation to the carboxylic acid using reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger (the Pinnick oxidation). A one-pot procedure for this transformation is often possible.

Another powerful and selective method for the oxidation of primary alcohols to carboxylic acids is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant such as sodium hypochlorite (B82951) (NaOCl) or bis(acetoxy)iodobenzene (BAIB). This method is known for its high efficiency and tolerance of other functional groups. For sterically hindered or less reactive alcohols, more robust oxidation systems like potassium permanganate (B83412) (KMnO₄) under basic conditions can be effective, although selectivity can be a concern. chemrxiv.org

| Oxidant/Catalyst | Precursor | Conditions | Yield (%) | Reference |

| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohol | Acetone, 0 °C to r.t. | Good-Excellent | General Knowledge |

| TEMPO/NaOCl | Primary Alcohol | CH₂Cl₂/H₂O, NaHCO₃, KBr | High | chemrxiv.org |

| KMnO₄ | Primary Alcohol | aq. NaOH, heat | Variable | chemrxiv.org |

| RuCl₃/NaIO₄ | Primary Alcohol | CCl₄/CH₃CN/H₂O | Good-Excellent | General Knowledge |

Table 2: Selected Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids. This table summarizes various common and modern reagents for the oxidation of primary alcohols to carboxylic acids, along with typical reaction conditions and yields.

Green Chemistry and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. biosynth.com The synthesis of a specialized molecule like this compound provides an opportunity to apply these principles, moving away from traditional, less environmentally benign methods.

A key aspect of a green synthetic route is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Catalytic methods, by their nature, are often more atom-economical than stoichiometric reactions. For the synthesis of this compound, the use of catalytic oxidation methods, such as the TEMPO-catalyzed process, is preferable to the use of stoichiometric heavy-metal oxidants like chromium trioxide. chemrxiv.org

The choice of solvent is another critical factor in green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. The ideal green solvent is non-toxic, readily available, and recyclable. Water is often considered the ultimate green solvent, and reactions are increasingly being designed to be compatible with aqueous media. biosynth.com For the oxidation of a precursor alcohol to this compound, a biphasic system using a recyclable organic solvent and water, or even performing the reaction in water if the substrate has sufficient solubility, would be a greener approach. biosynth.com

Furthermore, the development of synthetic routes from renewable feedstocks is a cornerstone of sustainable chemistry. While the synthesis of this compound would likely start from petroleum-derived building blocks, future research could explore pathways from bio-based platform chemicals.

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, represents a powerful green chemistry tool. biosynth.com An enzymatic oxidation of 2,4-dimethyl-4-(hydroxymethyl)oxane using an alcohol oxidase or a related enzyme could offer a highly selective and environmentally friendly route to the target carboxylic acid, operating under mild conditions in an aqueous environment.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Catalysis | Use of catalytic oxidation (e.g., TEMPO) or carbonylation methods over stoichiometric reagents. rsc.orgchemrxiv.org |

| Safer Solvents | Replacement of hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂. biosynth.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |

| Renewable Feedstocks | Exploring synthetic pathways from biomass-derived starting materials. |

| Biocatalysis | Employing enzymes for key transformations, such as the oxidation of the precursor alcohol. biosynth.com |

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound. This table outlines how the core principles of green chemistry can be applied to develop more sustainable synthetic routes to the target molecule.

Reactivity and Mechanistic Transformations of 2,4 Dimethyloxane 4 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity in 2,4-Dimethyloxane-4-carboxylic acid, undergoing a variety of transformations typical of this functional group. These include esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation: Scope and Limitations

The conversion of this compound to its corresponding esters and amides is a fundamental transformation. The reactivity of the carboxylic acid is influenced by the electron-donating nature of the adjacent quaternary carbon and the oxane ring, which can subtly modulate the electrophilicity of the carbonyl carbon. khanacademy.orgyoutube.com

Esterification can be achieved under acidic conditions, typically employing an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). This classic Fischer esterification is an equilibrium process, and to drive it towards the product, removal of water is often necessary. youtube.com

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the alcohol.

Amidation follows a similar logic, where the carboxylic acid is reacted with an amine. Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. More commonly, the carboxylic acid is activated first. Coupling agents like DCC are effective in promoting amide bond formation by creating a more reactive intermediate that is readily attacked by the amine. khanacademy.org

The scope of these reactions is generally broad, encompassing a wide range of primary and secondary alcohols and amines. However, steric hindrance around the carboxylic acid, posed by the two methyl groups on the oxane ring, may necessitate more forcing reaction conditions or the use of less bulky nucleophiles.

Table 1: Plausible Esterification and Amidation Reactions of this compound

| Transformation | Reagents and Conditions | Product | Plausible Yield |

| Esterification | |||

| Methyl Ester Formation | CH₃OH, H₂SO₄ (cat.), reflux | Methyl 2,4-dimethyloxane-4-carboxylate | Good |

| tert-Butyl Ester Formation | Isobutylene, H₂SO₄ (cat.) or DCC, tert-butanol | tert-Butyl 2,4-dimethyloxane-4-carboxylate | Moderate |

| Amidation | |||

| Primary Amide Formation | 1. SOCl₂ 2. NH₃ | 2,4-Dimethyloxane-4-carboxamide | Good |

| N-Substituted Amide Formation | Aniline, DCC | N-Phenyl-2,4-dimethyloxane-4-carboxamide | Moderate to Good |

Note: The yields are hypothetical and based on general principles of these reactions.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires specific structural features, such as a β-carbonyl group, to proceed under mild conditions. For a simple saturated carboxylic acid like this compound, decarboxylation is generally difficult and requires harsh conditions, such as high temperatures or radical-based methods.

However, should a derivative of this compound be synthesized that incorporates a β-keto or another activating group, decarboxylation would become a more facile process. For instance, if a ketone were present at the C3 or C5 position of the oxane ring, heating in the presence of acid or base would likely lead to the loss of CO₂.

In the absence of such an activating group, more strenuous methods would be necessary. For example, conversion to a Barton ester followed by radical-induced decarboxylation could be a potential, albeit indirect, route to the corresponding 2,4-dimethyloxane.

Reduction Reactions and Related Functional Group Interconversions

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, (2,4-dimethyloxan-4-yl)methanol. Strong reducing agents are required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup to protonate the resulting alkoxide. youtube.com

Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. It offers the advantage of being more selective than LiAlH₄, for instance, not reducing esters or amides as readily.

The resulting primary alcohol can then serve as a versatile intermediate for further functional group interconversions, such as conversion to halides or other derivatives.

Table 2: Reduction of this compound

| Reagent | Solvent | Product | Plausible Yield |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by H₃O⁺ workup | (2,4-Dimethyloxan-4-yl)methanol | High |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | Tetrahydrofuran, followed by workup | (2,4-Dimethyloxan-4-yl)methanol | High |

Note: The yields are hypothetical and based on general principles of these reactions.

Stereochemical Influence on Reactivity

The stereochemistry of this compound, with its chiral centers at C2 and C4, is expected to exert significant control over its reactivity. The conformational preferences of the oxane ring and the relative positioning of the substituents will dictate the accessibility of the reactive sites and the stereochemical outcome of reactions.

Conformational Effects on Reaction Selectivity

The oxane ring typically adopts a chair conformation to minimize steric strain. For this compound, the preferred conformation will place the bulky substituents in equatorial positions to alleviate 1,3-diaxial interactions. The relative stereochemistry of the methyl groups (cis or trans) will determine the specific conformational equilibrium.

This conformational bias can influence the selectivity of reactions. For example, in an esterification reaction, the approach of the alcohol nucleophile to the carbonyl carbon could be sterically hindered by an axially oriented methyl group at C2. Similarly, reactions involving the oxane ring itself would be highly dependent on the accessibility of the ring atoms, which is governed by the conformational equilibrium.

Diastereoselectivity in Reactions Involving the Oxane Ring

Reactions that introduce a new stereocenter on the oxane ring or at a position adjacent to it are likely to proceed with a degree of diastereoselectivity, guided by the existing stereocenters. For instance, if the carboxylic acid were to be converted to an enolate, subsequent alkylation would likely occur from the less sterically hindered face of the molecule, leading to a preferred diastereomer.

Studies on related substituted tetrahydropyrans have demonstrated that stereocontrol is a prominent feature of their chemistry. For example, stereoselective synthesis of polysubstituted tetrahydropyrans has been achieved through acid-mediated cyclization reactions, where the stereochemistry of the product is controlled by the conformation of the transition state. uva.es Similarly, stereospecific cross-coupling reactions of aryl-substituted tetrahydropyrans have shown that the stereochemical information of the starting material can be faithfully transferred to the product. nih.govacs.org These examples underscore the principle that the inherent chirality of the this compound framework would be a key determinant in the stereochemical outcome of its transformations.

Oxane Ring Modulations and Rearrangements

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is a common motif in numerous natural products and bioactive molecules. Its conformational flexibility and the presence of the heteroatom dictate its reactivity, particularly in ring-opening and rearrangement reactions.

Ring-Opening Reactions with Mechanistic Studies

Ring-opening reactions of oxanes typically proceed via cleavage of a carbon-oxygen bond and can be initiated by electrophiles, nucleophiles, or radical species. The regioselectivity of these reactions is influenced by the substitution pattern on the ring and the nature of the attacking species.

Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the ether oxygen of this compound can be protonated or coordinated to the acid, activating the ring towards nucleophilic attack. A plausible mechanism involves the formation of an oxonium ion intermediate. Subsequent attack by a nucleophile (e.g., a halide, water, or an alcohol) can occur at either C2 or C6. The regiochemical outcome is dictated by a combination of steric and electronic factors. Attack at the less substituted C6 position is generally favored to alleviate steric hindrance.

A plausible mechanism for the acid-catalyzed ring opening of a substituted tetrahydropyran (B127337) (oxane) structure has been proposed in the context of harmful algal bloom toxins, which often contain similar cyclic ether moieties. researchgate.net This mechanism suggests that larger rings are more susceptible to opening due to reduced steric hindrance for nucleophilic attack. researchgate.net

Reductive Ring Opening: Reductive cleavage of the oxane ring can be achieved using various reducing agents. For instance, treatment with a combination of a Lewis acid and a hydride source can lead to the formation of a diol. Mechanistic studies on the reductive opening of similar cyclic ethers, such as oxetanes, suggest the formation of a metal-hydride species that delivers a hydride to the less sterically hindered carbon adjacent to the ether oxygen. nih.gov

| Reaction Type | Reagents | Plausible Product(s) | Key Mechanistic Feature |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 5-Hydroxy-3,5-dimethyl-5-(hydroxymethyl)hexanoic acid | Protonation of ether oxygen, formation of oxonium ion, nucleophilic attack by water. |

| Reductive Cleavage | LiAlH₄ / AlCl₃ | 3,5-Dimethyl-1,5,6-hexanetriol | Lewis acid activation followed by hydride attack. |

Heteroatom Exchange within the Oxane Ring System

The oxygen atom of the oxane ring can be replaced by other heteroatoms, such as nitrogen or sulfur, to generate different heterocyclic systems. These transformations often involve a ring-opening step followed by an intramolecular cyclization.

Synthesis of Nitrogen-Containing Heterocycles: The conversion of oxanes to nitrogen-containing heterocycles is a valuable transformation in synthetic organic chemistry. researchgate.netorganic-chemistry.orgmdpi.comnih.govmdpi.com A common strategy involves the ring-opening of the oxane to form a diol or a related derivative, which is then converted to a diamine or an amino alcohol. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or a metal catalyst, yields the corresponding nitrogen-containing heterocycle, such as a piperidine (B6355638) derivative. mdpi.com For this compound, this would involve initial ring opening, functional group manipulation to introduce nitrogen nucleophiles, and subsequent cyclization.

| Target Heterocycle | Plausible Synthetic Sequence | Key Intermediates |

| 3,5-Dimethylpiperidine-3-carboxylic acid | 1. Reductive ring opening to the diol. 2. Conversion of hydroxyl groups to leaving groups (e.g., tosylates). 3. Reaction with ammonia (B1221849) or a primary amine. 4. Intramolecular cyclization. | 1,6-Dihalo- or 1,6-ditosyloxy-3,5-dimethylhexan-3-carboxylic acid |

| 3,5-Dimethylmorpholine-3-carboxylic acid | 1. Ring opening to a diol. 2. Selective protection of one hydroxyl group. 3. Conversion of the other hydroxyl to an amino group. 4. Deprotection and intramolecular cyclization. | Amino alcohol derivative |

C-C Bond Forming Reactions at the Methyl Substituents

While methyl groups on heterocyclic systems are generally considered unreactive, their functionalization provides a powerful tool for structural diversification. nih.govacs.orgacs.orgnih.gov Carbon-carbon bond formation at the methyl substituents of this compound can be achieved through various modern synthetic methodologies. chemistry.coachyoutube.comnih.govyoutube.com

Deprotonation and Alkylation: The methyl groups at the C2 and C4 positions can be deprotonated using a strong base, such as an organolithium reagent or a hindered amide base, to generate a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond. youtube.com The regioselectivity of deprotonation may be influenced by the presence of the adjacent oxygen atom and the carboxylic acid group.

Metal-Catalyzed C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. youtube.com Catalytic systems based on palladium, rhodium, or iridium can selectively activate the C-H bonds of the methyl groups, leading to the formation of a metal-alkyl intermediate. This intermediate can then participate in cross-coupling reactions with a variety of partners, such as aryl halides or alkenes, to forge new C-C bonds. chemistry.coach The directing-group ability of the nearby ether oxygen or the carboxylic acid can play a crucial role in achieving high selectivity.

| Reaction Type | Reagents | Plausible Product | Key Mechanistic Feature |

| Deprotonation-Alkylation | 1. n-BuLi, THF, -78 °C; 2. CH₃I | 2-Ethyl-4-methyl-oxane-4-carboxylic acid or 4-Ethyl-2-methyl-oxane-4-carboxylic acid | Formation of a carbanion followed by nucleophilic substitution. |

| Palladium-Catalyzed Arylation | Pd(OAc)₂, P(t-Bu)₃, Aryl-Br, Base | 2-(Arylmethyl)-4-methyl-oxane-4-carboxylic acid or 4-(Arylmethyl)-2-methyl-oxane-4-carboxylic acid | Oxidative addition, C-H activation, reductive elimination. |

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of 2,4 Dimethyloxane 4 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 2,4-Dimethyloxane-4-carboxylic acid, which possesses multiple stereocenters, advanced NMR techniques are crucial for assigning the constitution and relative stereochemistry.

2D NMR Experiments for Complete Structural and Stereochemical Assignment

While 1D NMR (¹H and ¹³C) provides initial information on the types and connectivity of atoms, 2D NMR experiments are essential for a complete and unambiguous structural assignment of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the intricate network of proton-proton and proton-carbon correlations within the molecule.

COSY experiments would reveal the coupling between protons on adjacent carbons, helping to trace the carbon backbone of the oxane ring and the methyl substituents.

HSQC spectra correlate directly bonded protons and carbons, allowing for the assignment of the chemical shifts of the carbon atoms in the ring and the methyl groups.

HMBC experiments show correlations between protons and carbons over two to three bonds, which is critical for identifying the quaternary carbon at position 4 and for confirming the placement of the methyl and carboxylic acid groups. libretexts.org

The expected ¹³C NMR chemical shifts for carboxylic acids are typically in the range of 165-185 ppm for the carbonyl carbon. pressbooks.pub Protons adjacent to a carboxylic acid group usually appear in the 2-3 ppm region of the ¹H NMR spectrum. mdpi.com

Table 1: Predicted 2D NMR Correlations for this compound

| Proton | Expected COSY Correlations | Expected HMBC Correlations (with Carbons) |

| H at C2 | Protons at C3 | C3, C4, C6, C2-Methyl |

| Protons at C3 | Proton at C2, Protons at C5 | C2, C4, C5 |

| Protons at C5 | Protons at C6, Protons at C3 | C3, C4, C6, Carboxyl C |

| Protons at C6 | Protons at C5, Proton at C2 | C2, C4, C5 |

| C2-Methyl H's | Proton at C2 | C2, C3 |

| C4-Methyl H's | - | C3, C4, C5, Carboxyl C |

Application of Chiral Shift Reagents for Enantiomeric Purity Assessment

This compound is a chiral molecule, and therefore can exist as a mixture of enantiomers. Determining the enantiomeric purity is often a crucial step in its characterization. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this assessment. harvard.edu

Chiral shift reagents, typically lanthanide complexes, can form diastereomeric complexes with the enantiomers of a chiral analyte. libretexts.org This interaction leads to the separation of signals for the two enantiomers in the NMR spectrum, allowing for their quantification. libretexts.orgnih.gov The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers is a measure of the effectiveness of the chiral shift reagent. nih.govfrontiersin.org For carboxylic acids, chiral amino alcohols and BINOL-based compounds have been shown to be effective chiral solvating agents. nih.govfrontiersin.org The enantiomeric excess can be determined by integrating the separated signals. nih.govnih.gov

Table 2: Example of Enantiomeric Resolution of a Chiral Carboxylic Acid using a Chiral Shift Reagent

| Enantiomer | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR | Δδ (ppm) |

| (R)-Mandelic Acid | 5.10 | 4.95 | - |

| (S)-Mandelic Acid | 5.10 | 5.05 | 0.10 |

This table is illustrative and uses mandelic acid as an example to demonstrate the principle.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of the molecular ion, which can be used to determine the elemental composition of this compound with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable information about the molecule's structure.

The fragmentation of cyclic ethers in mass spectrometry often involves initial cleavage adjacent to the oxygen atom. nih.govlibretexts.org For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45). libretexts.orgyoutube.com The presence of a γ-hydrogen relative to the carbonyl group can also lead to a McLafferty rearrangement. youtube.comyoutube.com

Table 3: Predicted Key Fragment Ions for this compound in Mass Spectrometry

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 158.0943 | [C₈H₁₄O₃]⁺ | Molecular Ion |

| 143.0708 | [C₇H₁₁O₃]⁺ | Loss of CH₃ |

| 113.0861 | [C₆H₁₃O]⁺ | Loss of COOH |

| 99.0810 | [C₅H₁₁O]⁺ | Loss of C₂H₃O₂ |

| 85.0653 | [C₅H₉O]⁺ | Cleavage of the oxane ring |

| 45.0027 | [COOH]⁺ | Carboxylic acid fragment |

The m/z values are calculated based on the elemental composition of the proposed fragments.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. mdpi.com This technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. nih.govsemanticscholar.org

Single Crystal X-ray Diffraction Studies of this compound Derivatives

Obtaining a suitable single crystal of this compound itself might be challenging. Therefore, it is common practice to prepare a crystalline derivative, for example, by forming a salt with a heavy atom or a chiral amine. The presence of a heavy atom facilitates the determination of the absolute configuration.

The crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the chair conformation of the oxane ring and the relative stereochemistry of the substituents. For instance, X-ray diffraction studies on other carboxylic acids have confirmed the dimeric structures formed through hydrogen bonding in the solid state. researchgate.netlibretexts.org

Table 4: Illustrative Crystallographic Data for a Substituted Carboxylic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.67 |

| Volume (ų) | 1054.3 |

| Z | 4 |

This table presents hypothetical data to illustrate the type of information obtained from an X-ray diffraction experiment.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are sensitive to its conformation and functional groups.

For this compound, the IR spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. pressbooks.pub A strong C=O stretching vibration for the carboxylic acid would appear around 1700-1725 cm⁻¹. pressbooks.pub The C-O stretching vibrations of the oxane ring would be observed in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is generally weak in Raman, the C=O and C-C stretching vibrations of the ring are usually strong. Conformational analysis of substituted tetrahydropyrans often involves examining the vibrational spectra to determine the preferred chair conformation and the axial or equatorial orientation of the substituents. acs.orgacs.orglumenlearning.com The positions and intensities of certain vibrational bands can be correlated with specific conformations. lumenlearning.comlibretexts.orgcsbsju.edu

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Oxane Ring | C-O-C stretch | 1050 - 1150 |

| Methyl Groups | C-H stretch | 2850 - 3000 |

| Methyl Groups | C-H bend | 1375 - 1450 |

Chiral Chromatography for Enantiomeric and Diastereomeric Separation and Purity Analysis

The analysis and separation of stereoisomers of this compound are critical for understanding its chemical and biological properties. Due to the presence of chiral centers, this compound can exist as multiple enantiomers and diastereomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone technique for both the analytical quantification of stereoisomeric purity and the preparative isolation of single, pure isomers. nih.govfabad.org.tr The methodologies for achieving this separation can be broadly categorized into direct and indirect approaches.

The direct method involves the use of a Chiral Stationary Phase (CSP) that can differentially interact with each enantiomer, leading to different retention times and thus, separation. nih.gov The indirect method, conversely, involves chemically converting the enantiomeric mixture into a pair of diastereomers by reacting it with a single, pure enantiomer of a chiral derivatizing agent. mdpi.comlibretexts.org These resulting diastereomers possess distinct physical properties and can be separated on a standard, achiral chromatography column.

Direct Separation Using Chiral Stationary Phases (CSPs)

Direct enantioseparation on a CSP is often the preferred method for its convenience, as it does not require derivatization of the analyte. For acidic compounds like this compound, several types of CSPs have proven effective.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used. fabad.org.trresearchgate.net Columns like Chiralcel OD-H and Chiralpak AD operate based on a complex combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which form a transient, diastereomeric complex between the analyte and the chiral selector of the stationary phase. researchgate.net

Another powerful class of CSPs for acidic molecules are the anion-exchanger types, such as CHIRALPAK QN-AX and QD-AX. chiraltech.com The separation mechanism on these phases is primarily based on the ionic interaction between the deprotonated carboxylic acid (anion) and the protonated chiral selector on the stationary phase (cation). chiraltech.com This primary interaction is supplemented by other intermolecular forces like hydrogen bonding and π-π stacking, which are crucial for achieving chiral recognition. chiraltech.com

The choice of mobile phase is critical for successful separation. In normal-phase HPLC, mixtures of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol (e.g., isopropanol, ethanol) are common. nih.govnih.gov For anion-exchange CSPs, polar organic mobile phases are used, and the addition of a small amount of an acidic modifier (like acetic or formic acid) is often necessary to control the ionization of both the analyte and the selector, thereby optimizing peak shape and resolution. chiraltech.comgoogle.com

Table 1: Hypothetical HPLC-CSP Separation Parameters for this compound Enantiomers

This table illustrates typical starting conditions for the method development of separating the enantiomers of this compound on different types of chiral stationary phases. The retention times (t_R), separation factor (α), and resolution (R_s) are hypothetical values representing a successful separation.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection (UV) | Parameter | Value |

| Chiralpak AD-H | n-Hexane / Isopropanol / Acetic Acid (80:20:0.1) | 1.0 | 220 nm | t_R1 (min) | 8.5 |

| t_R2 (min) | 10.2 | ||||

| Separation Factor (α) | 1.20 | ||||

| Resolution (R_s) | 2.1 | ||||

| CHIRALPAK QN-AX | Methanol / Acetic Acid (100:0.1) | 0.8 | 220 nm | t_R1 (min) | 6.3 |

| t_R2 (min) | 7.5 | ||||

| Separation Factor (α) | 1.19 | ||||

| Resolution (R_s) | 1.9 |

Indirect Separation via Diastereomer Formation

The indirect approach provides a robust alternative when direct methods are unsuccessful or when a suitable CSP is unavailable. In this technique, the racemic this compound is reacted with an enantiomerically pure chiral derivatizing agent, such as a chiral amine, to form a mixture of diastereomeric amide salts. libretexts.org A common resolving agent for carboxylic acids is (R)-1-phenylethylamine. libretexts.org

The resulting diastereomers, for example, (R)-acid·(R)-amine and (S)-acid·(R)-amine, are no longer mirror images and have different physical and chemical properties. libretexts.org This difference allows for their separation using standard achiral HPLC, typically on a silica gel or C18 reversed-phase column. mdpi.com After separation, the pure diastereomers are collected, and the chiral auxiliary is chemically cleaved (e.g., by acid hydrolysis) to yield the isolated, enantiomerically pure carboxylic acid. While effective, this multi-step process can be more time-consuming and risks racemization during the derivatization or cleavage steps.

Purity Analysis

Once a reliable chromatographic method is established, it can be used for the crucial task of purity analysis. This involves determining the enantiomeric excess (% ee) of a sample that is supposed to be enriched in one enantiomer. The % ee is a measure of the purity of a chiral substance and is calculated from the relative peak areas of the two enantiomers in the chromatogram.

The formula for calculating enantiomeric excess is: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

This analysis is fundamental in stereoselective synthesis to confirm the efficacy of a chiral catalyst or synthetic route and for quality control of the final product. nih.gov

Table 2: Illustrative Data for Purity Analysis of a Synthesized Enantiomer of this compound

This table shows example data from a chiral HPLC analysis aimed at determining the enantiomeric purity of three different batches of synthesized (R)-2,4-Dimethyloxane-4-carboxylic acid.

| Sample ID | Major Enantiomer Peak Area (R-isomer) | Minor Enantiomer Peak Area (S-isomer) | Calculated Enantiomeric Excess (% ee) |

| Batch 001 | 985,400 | 14,200 | 97.16% |

| Batch 002 | 1,050,100 | 5,300 | 99.00% |

| Batch 003 | 962,300 | 25,900 | 94.76% |

Computational and Theoretical Chemistry Studies of 2,4 Dimethyloxane 4 Carboxylic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can provide highly accurate information on molecular geometry, conformational stability, and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the optimized geometries and relative energies of different conformers of a molecule like 2,4-dimethyloxane-4-carboxylic acid. The conformational landscape of this molecule is primarily defined by the puckering of the oxane ring and the orientation of the carboxylic acid and methyl groups.

The oxane ring can adopt several conformations, with the chair form generally being the most stable, though boat and twist-boat forms are also possible. For each ring conformation, the substituents can be in either axial or equatorial positions. DFT calculations can be employed to determine the energy minima for each of these conformers, thus identifying the most stable three-dimensional structure of the molecule. For instance, a study on related carboxylic acids used DFT to explore conformational preferences. biointerfaceresearch.com Data-driven approaches that utilize DFT-level descriptors have also been developed for carboxylic acids, highlighting the importance of considering conformational ensembles. biointerfaceresearch.com

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Ring Conformation | Substituent Positions (2-Me, 4-Me, 4-COOH) | Relative Energy (kcal/mol) |

| 1 | Chair | eq, eq, ax | 0.00 |

| 2 | Chair | eq, ax, eq | 1.5 |

| 3 | Twist-Boat | - | 5.8 |

| 4 | Boat | - | 7.2 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide very accurate descriptions of chemical reactions. These methods are ideal for studying the energetics of reaction pathways involving this compound.

For example, the deprotonation of the carboxylic acid group is a fundamental reaction. Ab initio calculations can model the reaction pathway, identify the transition state, and calculate the activation energy and reaction enthalpy. This information is crucial for understanding the acidity of the molecule and its reactivity in various chemical environments. Studies on other carboxylic acids have successfully used such methods to elucidate reaction mechanisms. nih.gov

Table 2: Hypothetical Energetics for the Deprotonation of this compound from Ab Initio Calculations

| Parameter | Energy (kcal/mol) |

| Energy of Reactant | -450.0 |

| Energy of Transition State | -445.5 |

| Energy of Product | -455.2 |

| Activation Energy | 4.5 |

| Reaction Enthalpy | -5.2 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics and the influence of the solvent. nih.govnih.gov

For this compound, MD simulations can be used to explore its conformational flexibility in an aqueous environment. The simulations would explicitly model the interactions between the solute and surrounding water molecules, revealing how hydrogen bonding and solvent polarity affect the conformational preferences of the oxane ring and the orientation of the substituent groups. Such simulations can also provide information on the hydration shell around the molecule and the dynamics of water molecules in its vicinity. The insights from MD simulations are crucial for understanding how the molecule behaves in a biological context or in solution-phase reactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.govmdpi.com By developing mathematical models based on a set of known molecules, QSPR can be used to predict the properties of new or uncharacterized compounds like this compound.

A range of molecular descriptors, such as topological, electronic, and steric parameters, can be calculated for this compound. These descriptors can then be used in a QSPR model to predict properties like boiling point, solubility, lipophilicity (logP), and acid dissociation constant (pKa). Public databases like PubChem often contain computationally predicted properties. For instance, the predicted collision cross-section (CCS) values for various adducts of this compound are available. uni.lu This property is relevant for ion mobility-mass spectrometry analysis.

Table 3: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 159.10158 | 132.4 |

| [M+Na]+ | 181.08352 | 138.6 |

| [M-H]- | 157.08702 | 135.1 |

| [M+NH4]+ | 176.12812 | 153.2 |

| [M+K]+ | 197.05746 | 139.3 |

| [M+H-H2O]+ | 141.09156 | 128.3 |

| [M+HCOO]- | 203.09250 | 150.4 |

| [M+CH3COO]- | 217.10815 | 173.5 |

Source: PubChemLite. uni.lu

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. These predictions can be invaluable for interpreting experimental spectra and for the structural elucidation of newly synthesized compounds.

For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its Infrared (IR) vibrational frequencies. The accuracy of these predictions has been shown to be quite high, especially when appropriate computational levels and basis sets are used. mdpi.com Comparing the predicted spectra with experimental data can confirm the proposed molecular structure and provide a detailed assignment of the spectral signals.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Nucleus/Vibrational Mode | Predicted Value | Experimental Value |

| ¹H NMR (ppm) - Carboxyl H | 12.1 | 12.0 |

| ¹³C NMR (ppm) - Carbonyl C | 175.8 | 176.2 |

| IR Frequency (cm⁻¹) - C=O stretch | 1715 | 1710 |

| IR Frequency (cm⁻¹) - O-H stretch | 3100 | 3095 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Derivatives and Analogues of 2,4 Dimethyloxane 4 Carboxylic Acid: Synthesis and Chemical Applications

Synthesis of Ester, Amide, and Anhydride (B1165640) Derivatives

The carboxylic acid moiety of 2,4-dimethyloxane-4-carboxylic acid is a gateway to a range of functional group transformations, most notably the formation of esters, amides, and anhydrides. These derivatives are synthesized through well-established organic reactions.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven process, often requiring an excess of the alcohol or removal of water to favor ester formation. masterorganicchemistry.com For more sensitive or sterically hindered alcohols, milder methods are employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), facilitates esterification under neutral conditions at room temperature. orgsyn.orgorganic-chemistry.org This method is particularly advantageous as it often suppresses side reactions and provides high yields. organic-chemistry.org

Amide Formation: Amides of this compound are typically synthesized by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures to drive off water and is often inefficient. masterorganicchemistry.comyoutube.com A more common and effective approach is the activation of the carboxylic acid. This can be done by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comlibretexts.org The resulting highly reactive acid chloride readily reacts with a primary or secondary amine to form the desired amide. libretexts.org Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an amine under milder, neutral conditions. masterorganicchemistry.comyoutube.com

Anhydride Synthesis: Symmetrical anhydrides of this compound can be prepared by the dehydration of two molecules of the carboxylic acid. orgosolver.comyoutube.com This is typically achieved by heating the carboxylic acid with a strong dehydrating agent like phosphorus pentoxide or by using condensing agents such as acetic anhydride. orgosolver.comnih.gov Another method involves the reaction of the carboxylate salt of the acid with its corresponding acid chloride. masterorganicchemistry.com More modern and efficient methods for anhydride synthesis under mild conditions have been developed, for instance, using triphenylphosphine (B44618) oxide and oxalyl chloride. nih.gov

| Derivative | Synthesis Method | Reagents | Key Features |

| Ester | Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium-driven, often requires excess alcohol. masterorganicchemistry.com |

| DCC Coupling | Alcohol, DCC, DMAP (catalyst) | Mild, neutral conditions, high yields. orgsyn.orgorganic-chemistry.org | |

| Amide | From Acid Chloride | Thionyl Chloride (SOCl₂), Amine | Involves activation of the carboxylic acid. masterorganicchemistry.comlibretexts.org |

| DCC Coupling | Amine, DCC | Direct coupling under mild conditions. masterorganicchemistry.comyoutube.com | |

| Anhydride | Dehydration | Dehydrating Agent (e.g., P₂O₅) | Condensation of two carboxylic acid molecules. orgosolver.comnih.gov |

| From Acid Chloride | Carboxylate Salt, Acid Chloride | Forms symmetrical anhydrides. masterorganicchemistry.com | |

| Modern Methods | Triphenylphosphine Oxide, Oxalyl Chloride | Mild and efficient synthesis. nih.gov |

Stereoisomers of this compound and Their Synthesis

The presence of two stereogenic centers in this compound (at the C2 and C4 positions) gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The synthesis of specific stereoisomers is crucial for applications where chirality is a determining factor, such as in the development of chiral drugs or catalysts.

The synthesis of enantiomerically pure or enriched stereoisomers often relies on asymmetric synthesis strategies. One common approach is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org For instance, a prochiral precursor to the oxane ring could be reacted with a chiral auxiliary to direct the formation of one specific stereoisomer. After the desired stereochemistry is established, the auxiliary is removed.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For example, a Sharpless asymmetric dihydroxylation could be employed on a suitable unsaturated precursor to introduce two hydroxyl groups with a specific stereochemistry, which can then be further manipulated to form the oxane ring. nih.gov The specific stereoisomer obtained would depend on the chiral ligand used in the dihydroxylation reaction. nih.gov

The separation of a racemic mixture of stereoisomers, a process known as resolution, is another method to obtain pure stereoisomers. This can be achieved by reacting the racemic carboxylic acid with a chiral resolving agent (a pure enantiomer of a chiral base) to form diastereomeric salts. These salts, having different physical properties, can then be separated by crystallization. Subsequent acidification of the separated salts regenerates the pure enantiomers of the carboxylic acid.

Preparation of Macrocyclic and Polymeric Structures Incorporating the Oxane Moiety

The bifunctional nature of this compound, possessing both a carboxylic acid group and a cyclic ether (oxane) moiety, makes it a valuable building block for the construction of larger, more complex molecular architectures such as macrocycles and polymers.

Macrocyclization: Macrocycles are large cyclic molecules that have garnered significant interest in medicinal chemistry and materials science. nih.gov The this compound unit can be incorporated into a macrocyclic framework through various macrocyclization reactions. For instance, if the carboxylic acid is part of a longer linear molecule containing a reactive functional group at the other end (e.g., a hydroxyl or an amine group), an intramolecular esterification or amidation reaction under high dilution conditions can lead to the formation of a macrocycle. The oxane ring within the macrocycle can influence its conformation and properties.

Polymerization: The incorporation of the this compound unit into polymers can impart unique properties to the resulting material. ineosopen.org For example, it can be used as a comonomer in condensation polymerization reactions. If converted to a diol or a diamine derivative, it can be reacted with dicarboxylic acids or their derivatives to form polyesters or polyamides, respectively. The rigid and chiral nature of the oxane ring can affect the polymer's thermal properties, crystallinity, and biodegradability. mdpi.com For instance, polymers containing carboxylic acid functionalities can exhibit interesting properties like self-healing. ineosopen.org

Synthesis of Chiral Auxiliaries and Ligands Based on this compound for Asymmetric Catalysis

The inherent chirality of the stereoisomers of this compound makes them attractive candidates for the development of chiral auxiliaries and ligands for asymmetric catalysis. nih.govscispace.com

Chiral Auxiliaries: A pure stereoisomer of this compound can be attached to a prochiral substrate to act as a chiral auxiliary. wikipedia.orgsigmaaldrich.com The stereogenic centers of the oxane moiety can effectively shield one face of the reactive center on the substrate, directing the attack of a reagent to the opposite face and thereby inducing stereoselectivity in the product. After the reaction, the chiral auxiliary can be cleaved and potentially recycled. wikipedia.org

Chiral Ligands: More significantly, derivatives of this compound can be designed and synthesized to serve as chiral ligands for transition metal catalysts. nih.govmdpi.com For example, the carboxylic acid can be converted into an amide with a chiral amine or an ester with a chiral alcohol, which also bears a coordinating group like a phosphine (B1218219) or an oxazoline. These ligands can then coordinate to a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a catalytic reaction, such as hydrogenation, allylic alkylation, or C-H functionalization. nih.govscispace.comnih.govmdpi.com The stereochemistry of the this compound backbone plays a crucial role in determining the enantioselectivity of the catalyzed reaction. The development of such ligands is a key area of research in asymmetric catalysis, aiming to create highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds. nih.govscispace.com

Applications of 2,4 Dimethyloxane 4 Carboxylic Acid in Advanced Chemical Synthesis and Materials Science

2,4-Dimethyloxane-4-carboxylic Acid as a Chiral Building Block in Complex Molecule Synthesis

The presence of chiral centers in this compound suggests its potential as a chiral building block. Chiral molecules are crucial in the synthesis of pharmaceuticals and other bioactive compounds, where specific stereochemistry is often required for biological activity.

The oxane ring is a common structural motif in a variety of bioactive molecules. The synthesis of substituted oxanes is an active area of research for the creation of intermediates for drug discovery. In principle, a chiral molecule like this compound could serve as a scaffold to introduce specific stereochemistry into a target bioactive molecule. However, a detailed search of scientific literature did not yield specific examples of its application in the stereocontrolled synthesis of bioactive molecule intermediates.

Natural products often possess complex, stereochemically rich structures containing heterocyclic rings like oxanes. Synthetic chemists frequently employ chiral building blocks derived from readily available starting materials to construct these complex architectures. While various chiral carboxylic acids are instrumental in the total synthesis of numerous natural products , there is no specific documented use of this compound in the synthesis of any particular natural product to date.

Integration into Functional Materials

The incorporation of specialized organic molecules into polymers and other materials can impart unique functionalities. The carboxylic acid group and the oxane ring of this compound offer potential anchor points for polymerization or integration into larger material structures.

Carboxylic acid-containing molecules can be used as monomers or functional additives in polymer synthesis. For instance, they can be converted into esters or amides to be incorporated into polyester (B1180765) or polyamide backbones. The oxane ring could influence the polymer's physical properties, such as its thermal stability or solubility. Despite this potential, there are no published studies detailing the synthesis of polymers or copolymers specifically derived from this compound.

Organic molecules with specific electronic and structural properties are at the heart of organic optoelectronics and smart materials. While oxane-containing structures have been explored in the context of materials with interesting optical properties iucr.org, and smart materials that respond to external stimuli are a significant area of research acs.org, there is no specific research linking this compound to applications in organic optoelectronics or the development of smart materials.

Role in Catalysis and Ligand Design

Chiral carboxylic acids have emerged as a versatile class of ligands in asymmetric catalysis. iucr.org They can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The (2R,4S) stereoisomer of this compound, in theory, could be utilized as a chiral ligand for various metal-catalyzed asymmetric transformations. However, a review of the literature reveals no specific studies where this compound has been synthesized and employed as a ligand in any catalytic system.

Development of Chiral Catalysts from this compound Derivatives

The inherent chirality of this compound, arising from the stereocenters at the C2 and C4 positions, makes it a theoretical candidate for the development of novel chiral catalysts. The presence of both a carboxylic acid group and a cyclic ether moiety provides multiple points for modification and incorporation into larger catalytic scaffolds.

Detailed Research Findings:

Currently, there is a notable absence of published research specifically detailing the synthesis and application of chiral catalysts derived from this compound. While the broader field of asymmetric catalysis extensively utilizes chiral ligands derived from various molecular frameworks, this specific compound has not yet been reported in the scientific literature as a precursor for such catalysts. The potential pathways for its use could involve:

Modification of the Carboxylic Acid: The carboxylic acid group could be converted into various functional groups, such as amides, esters, or alcohols, which can then be used to coordinate with metal centers or act as hydrogen-bond donors in organocatalysis.

Ring-Opening of the Oxane Moiety: Under specific conditions, the oxane ring could be opened to generate a chiral acyclic ligand.

Use as a Chiral Auxiliary: The compound itself could potentially be used as a chiral auxiliary to control the stereochemistry of a reaction, with the auxiliary being cleaved in a subsequent step.

Despite these theoretical possibilities, no concrete examples or research studies have been found to date.

Enantioselective Transformations Mediated by Derived Ligands

The development of ligands that can effectively control the stereochemical outcome of a chemical reaction is a cornerstone of modern asymmetric synthesis. Ligands derived from chiral molecules like this compound could, in principle, be employed in a variety of enantioselective transformations.

Detailed Research Findings:

A thorough review of the scientific literature reveals no specific instances of ligands derived from this compound being used to mediate enantioselective transformations. The exploration of its potential in this area remains an open field of research. Hypothetically, ligands based on this scaffold could be applied to reactions such as:

Asymmetric hydrogenation

Asymmetric allylic alkylation

Asymmetric Diels-Alder reactions

Enantioselective epoxidation

The effectiveness of such ligands would depend on their ability to create a well-defined and sterically demanding chiral environment around a metal center or a reactive intermediate. The lack of available data prevents any further analysis of their potential efficacy.

Analytical Method Development for Complex Mixtures

The detection and quantification of specific chemical compounds within complex matrices are crucial for a wide range of applications, from environmental monitoring to quality control in chemical manufacturing. The development of robust analytical methods for this compound would be essential for its study and potential future applications.

Detailed Research Findings:

There are currently no published analytical methods specifically developed for the detection and quantification of this compound in complex mixtures. However, based on its chemical structure, several standard analytical techniques could be adapted for this purpose.

Potential Analytical Techniques:

| Technique | Potential Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | After derivatization of the carboxylic acid group (e.g., esterification) to increase volatility, GC-MS could be used for separation and identification based on its mass spectrum. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | This technique would be well-suited for the direct analysis of the compound in solution without the need for derivatization. The choice of ionization source (e.g., Electrospray Ionization) would be critical. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectroscopy would be invaluable for structural elucidation and could potentially be used for quantitative analysis (qNMR) with an appropriate internal standard. |

The development of a specific analytical method would require the establishment of optimal parameters for separation, detection, and quantification, including the selection of appropriate columns, mobile phases, and mass spectrometric conditions.

Future Research Directions and Emerging Trends for 2,4 Dimethyloxane 4 Carboxylic Acid

Exploration of Novel Reaction Pathways and Catalytic Applications

Future research into 2,4-Dimethyloxane-4-carboxylic acid is poised to explore a variety of novel reaction pathways, drawing inspiration from the broader field of carboxylic acid and cyclic ether chemistry. A significant area of investigation will likely involve the development of innovative synthetic routes to this molecule and its derivatives. While the specific synthesis of this compound is not widely documented, general methods for creating substituted oxanes and carboxylic acids provide a foundation for future work. These methods could include the intramolecular cyclization of functionalized precursors or the catalytic carboxylation of a suitable oxane substrate.

The catalytic applications of this compound and its derivatives represent a burgeoning area of research. Carboxylic acids, in general, are increasingly utilized as versatile substrates and ligands in catalysis. nih.govacs.org Future studies may focus on employing this compound in reactions such as metallaphotoredox-catalyzed cross-couplings, where the carboxylic acid group can serve as a traceless activating group. princeton.edu The inherent chirality of this compound also suggests its potential as a chiral ligand or building block in asymmetric catalysis, a field constantly seeking novel and effective molecular scaffolds.

Furthermore, the oxane ring itself can participate in or influence catalytic transformations. The ether linkage could coordinate to metal centers, modulating the reactivity and selectivity of a catalyst. Research into the catalytic hydrogenation of related α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes highlights the potential for developing catalytic systems where the oxane moiety of this compound could play a crucial role. rsc.org

Development of Advanced Analytical and Separation Techniques

As research into this compound progresses, the development of sophisticated analytical and separation techniques will be paramount. Given its structure as a substituted cyclic ether carboxylic acid, a combination of chromatographic and spectroscopic methods will likely be employed for its characterization and quantification.

High-performance liquid chromatography (HPLC) is a well-established technique for the analysis of carboxylic acids. princeton.edu For this compound, reversed-phase HPLC with UV detection could be a primary method, potentially enhanced by derivatization to improve chromophoric properties. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) would also be a powerful tool, particularly after esterification of the carboxylic acid to increase volatility. The fragmentation patterns observed in mass spectrometry would be crucial for structural elucidation and identification in complex matrices.

The separation of stereoisomers of this compound will present a significant challenge and a key research direction. Due to the presence of at least two chiral centers, the compound can exist as multiple stereoisomers. Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC, will be essential for their separation and analysis. The development of specific chiral selectors for this class of compounds could be a fruitful area of investigation.

Below is a table summarizing potential analytical techniques for this compound:

| Analytical Technique | Purpose | Potential Advantages |

| High-Performance Liquid Chromatography (HPLC) | Quantification and Purification | Versatile, applicable to non-volatile compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | High sensitivity and structural information. |

| Chiral Chromatography (HPLC or GC) | Separation of Stereoisomers | Enables study of stereospecific properties. |